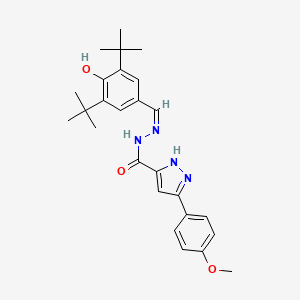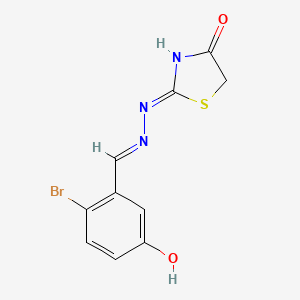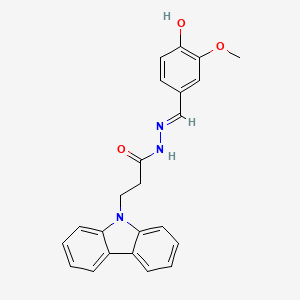![molecular formula C10H14N6 B3724202 3-(3,3-dimethyl-1-triazen-1-yl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3724202.png)
3-(3,3-dimethyl-1-triazen-1-yl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine
Übersicht
Beschreibung
3-(3,3-dimethyl-1-triazen-1-yl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine is a chemical compound that has gained significant attention due to its potential applications in scientific research. It is a heterocyclic compound that contains a triazene group and a pyrazolopyridine ring system. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied extensively.
Wirkmechanismus
The mechanism of action of 3-(3,3-dimethyl-1-triazen-1-yl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine involves the formation of a covalent bond between the triazene group and the target molecule. This covalent bond formation results in the modification of the target molecule, which can lead to changes in its biological activity. The mechanism of action of this compound has been studied extensively using various spectroscopic techniques, such as UV-Vis, fluorescence, and NMR spectroscopy.
Biochemical and Physiological Effects:
3-(3,3-dimethyl-1-triazen-1-yl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, such as acetylcholinesterase and butyrylcholinesterase. Additionally, it has been shown to have antioxidant and anti-inflammatory properties. This compound has also been shown to have potential anticancer activity, as it can induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(3,3-dimethyl-1-triazen-1-yl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine in lab experiments include its high potency, selectivity, and ability to covalently modify target molecules. However, its limitations include its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are several future directions for the study of 3-(3,3-dimethyl-1-triazen-1-yl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine. One direction is the development of more efficient and selective synthesis methods for this compound. Another direction is the study of its potential applications in drug discovery, particularly in the development of anticancer drugs. Additionally, the study of its interaction with various biomolecules, such as proteins and nucleic acids, can lead to a better understanding of its mechanism of action and potential applications in biomedical research.
Wissenschaftliche Forschungsanwendungen
3-(3,3-dimethyl-1-triazen-1-yl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine has been studied extensively for its potential applications in scientific research. It has been used as a probe to study the binding of various ligands to proteins, such as human serum albumin and bovine serum albumin. This compound has also been used to study the interaction of ligands with DNA and RNA. Additionally, it has been used as a fluorescent probe to study the dynamics of biological membranes.
Eigenschaften
IUPAC Name |
N-[(E)-(4,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-3-yl)diazenyl]-N-methylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6/c1-6-5-7(2)11-9-8(6)10(13-12-9)14-15-16(3)4/h5H,1-4H3,(H,11,12,13)/b15-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNXSSAHFLUAIV-CCEZHUSRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NNC(=C12)N=NN(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC2=NNC(=C12)/N=N/N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-({[5-(4-chlorophenyl)-2-furyl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B3724121.png)


![2-amino-N-{amino[(4,6,7-trimethyl-2-quinazolinyl)amino]methylene}benzamide](/img/structure/B3724147.png)
![2-(3-bromophenyl)-4-{[5-(4-hydroxy-3-nitrophenyl)-2-furyl]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3724148.png)
![3-bromo-2-hydroxy-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-carbaldehyde diphenylhydrazone](/img/structure/B3724149.png)
![N-(1-{[2-(3-bromo-2-hydroxy-5-nitrobenzylidene)hydrazino]carbonyl}-3-methyl-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B3724160.png)



![4-amino-N'-[(2-hydroxy-1-naphthyl)methylene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B3724188.png)

![4'-[(4-hydroxybenzylidene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B3724200.png)
![5-bromo-1H-indole-2,3-dione 3-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone]](/img/structure/B3724224.png)